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molecular formula C12H17N B1632923 2-Cyclohexylaniline

2-Cyclohexylaniline

Cat. No. B1632923
M. Wt: 175.27 g/mol
InChI Key: CDEGDZUMZIYNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377983B2

Procedure details

The carbamate obtained as above was treated with 4 M HCl in dioxane following the procedure described in Example 80 to afford 2-cyclohexylphenylamine as a hydrochloride salt.
Name
carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)(C)(C)C.Cl>O1CCOCC1>[CH:14]1([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[NH2:7])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1

Inputs

Step One
Name
carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=CC=C1)C1CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=C(C=CC=C1)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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